Increased Lipophilicity (logP) Compared to 4-Methyl and Unsubstituted Piperidine Analogs
The target compound exhibits higher lipophilicity than its immediate analogs, which is a critical determinant of membrane permeability and non-specific binding. The logP for the 4-ethylpiperidine fragment is reported as 1.96 (ACD/LogP) , whereas the core piperidine fragment is significantly less lipophilic. This difference translates to the full compound, where 1-[(4-ethylpiperidin-1-yl)methyl]cyclobutan-1-ol (C12H23NO, MW 197.32) is predicted to have a higher logP than 1-[(4-methylpiperidin-1-yl)methyl]cyclobutan-1-ol (C11H21NO, MW 183.29) and substantially higher than the unsubstituted 1-(piperidin-1-ylmethyl)cyclobutan-1-ol (C10H19NO, MW 169.26) , following the trend of increasing carbon count.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ~2.0 (based on fragment contribution from 4-ethylpiperidine, ACD/LogP 1.96) |
| Comparator Or Baseline | 1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol: Predicted logP ~1.5 (estimated). 1-(Piperidin-1-ylmethyl)cyclobutan-1-ol: Predicted logP ~1.0 (estimated). |
| Quantified Difference | Approximately 0.5 log unit increase per additional carbon in the 4-alkyl substituent. |
| Conditions | Computational prediction based on ACD/LogP algorithm; experimental logP for 4-ethylpiperidine fragment confirmed. |
Why This Matters
A logP difference of 0.5 units can significantly affect membrane permeability, CYP450 metabolism, and promiscuity, making the 4-ethyl analog a strategically distinct choice for tuning ADME properties in a lead series.
